Hexobendine

Vue d'ensemble

Description

L’Hexobendine est un composé chimique connu pour ses propriétés vasodilatatrices. Il agit comme un inhibiteur de la recapture de l’adénosine, ce qui signifie qu’il peut augmenter les niveaux d’adénosine dans le corps en empêchant sa réabsorption. Cette action contribue à dilater les vaisseaux sanguins, améliorant ainsi le flux sanguin. L’this compound est principalement utilisé dans le traitement des affections cardiovasculaires telles que l’angine de poitrine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

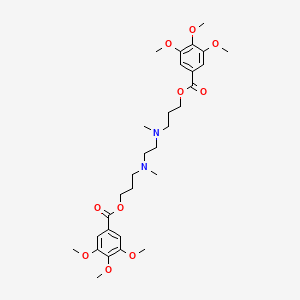

L’Hexobendine peut être synthétisé par un processus en plusieurs étapes. La synthèse commence par la réaction entre le chlorure de 3,4,5-triméthoxybenzoyle et le 3-chloropropanol pour former l’ester, le 3-chloropropyl 3,4,5-triméthoxybenzoate. Cet intermédiaire est ensuite mis en réaction avec la 1,2-diméthyléthylènediamine pour produire l’this compound .

Méthodes de production industrielle

La production industrielle de l’this compound suit la même voie de synthèse, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le processus implique un contrôle minutieux de la température, de la pression et du temps de réaction pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions

L’Hexobendine subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Il peut également être réduit pour former les produits réduits correspondants.

Substitution : L’this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en fonction du produit de substitution souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire différents acides carboxyliques ou cétones, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes vasodilatateurs et l’inhibition de la recapture de l’adénosine.

Biologie : L’this compound est utilisé dans la recherche sur la physiologie cardiovasculaire et le rôle de l’adénosine dans les processus cellulaires.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, en particulier l’angine de poitrine.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Hexobendine dihydrochloride has the molecular formula and acts as a vasodilator by inhibiting the reuptake of adenosine. This mechanism enhances myocardial blood flow, particularly beneficial for patients with conditions like angina pectoris. Unlike traditional vasodilators that primarily rely on nitric oxide release, this compound's unique action on adenosine pathways may offer additional therapeutic benefits in specific patient populations .

Clinical Applications

This compound has several clinical applications, particularly related to its effects on cardiovascular health:

- Angina Pectoris Treatment : this compound is primarily used to alleviate symptoms associated with angina pectoris by improving blood flow to the heart muscle .

- Neuroprotective Effects : Research indicates potential neuroprotective properties due to enhanced cerebral blood flow, which may be beneficial in conditions like ischemic strokes .

- Muscle Function Enhancement : Some studies suggest that this compound might improve muscle strength and fatigue resistance in animal models, indicating possible applications in neuromuscular disorders.

Vascular Effects

Research has demonstrated that this compound significantly increases myocardial blood flow without adversely affecting cardiac contractility or systemic arterial blood pressure. In studies involving anesthetized cats, doses of 0.25 mg/kg led to marked increases in myocardial blood flow and decreased myocardial metabolic heat production . Higher doses resulted in decreased systemic arterial pressure, indicating a complex interaction with cardiovascular dynamics.

Cognitive and Behavioral Studies

Experimental studies have explored the effects of this compound on cognitive functions. A notable study indicated improvements in focal attention and reactive behavior under stress conditions among female subjects, suggesting potential applications in enhancing cognitive performance during stressful situations .

Comparative Analysis with Other Vasodilators

This compound's unique mechanism distinguishes it from other vasodilators. The following table summarizes its comparison with similar compounds:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Adenosine | Acts directly on adenosine receptors | Antiarrhythmic | Rapidly induces vasodilation |

| Nitroglycerin | Releases nitric oxide | Angina pectoris | Fast-acting; used in acute settings |

| Isosorbide Dinitrate | Releases nitric oxide | Chronic angina | Long-acting; used for prevention |

| This compound Dihydrochloride | Inhibits adenosine uptake | Angina pectoris | Unique dual action on both coronary and cerebral arteries |

Ongoing Research and Future Directions

While this compound has established clinical applications, ongoing research aims to clarify its broader therapeutic potential. Studies are investigating its effects on:

- Glucose Metabolism : Initial findings suggest possible roles in lowering glucose levels, warranting further investigation into its metabolic effects.

- Cognitive Function : Continued exploration into how this compound may enhance cognitive performance under stress could open new avenues for treatment in psychological and neurological conditions.

Mécanisme D'action

L’Hexobendine exerce ses effets en inhibant la recapture de l’adénosine, un nucléoside qui joue un rôle crucial dans divers processus physiologiques. En empêchant la réabsorption de l’adénosine, l’this compound augmente sa concentration dans la circulation sanguine. L’adénosine se lie ensuite à ses récepteurs sur les vaisseaux sanguins, ce qui provoque leur dilatation et améliore le flux sanguin. Ce mécanisme est particulièrement bénéfique dans des conditions comme l’angine de poitrine, où l’amélioration du flux sanguin peut soulager les symptômes .

Comparaison Avec Des Composés Similaires

L’Hexobendine est souvent comparé à d’autres vasodilatateurs et inhibiteurs de la recapture de l’adénosine. Parmi les composés similaires, on peut citer :

Dipyridamole : Un autre inhibiteur de la recapture de l’adénosine ayant des effets vasodilatateurs similaires.

Dilazep : Un composé ayant des mécanismes d’action similaires mais une structure chimique différente.

Pentoxifylline : Un vasodilatateur ayant des propriétés anti-inflammatoires supplémentaires.

L’this compound est unique en raison de sa structure chimique spécifique, qui lui permet d’inhiber efficacement la recapture de l’adénosine et de fournir des effets vasodilatateurs puissants .

Activité Biologique

Hexobendine, a compound known for its vasodilatory properties, has been the subject of various studies examining its biological activity. This article synthesizes findings from multiple research sources to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

This compound, specifically in its dihydrochloride form, has the molecular formula . It is primarily recognized for its ability to act as a vasodilator, enhancing blood flow in specific vascular beds while exhibiting minimal effects on heart rate and systemic arterial pressure .

-

Vasodilation :

- This compound facilitates the dilation of cerebral and coronary arteries, significantly increasing myocardial blood flow. This effect is particularly beneficial for patients with conditions such as angina pectoris, where improved oxygen delivery to the heart is crucial .

- Studies have indicated that this compound enhances the effects of adenosine, a known vasodilator, further potentiating coronary vasodilation during cardiac stimulation .

-

Impact on Myocardial Function :

- Research involving anesthetized cats demonstrated that this compound increases myocardial blood flow without significantly altering cardiac contractility or systemic blood pressure at lower doses. However, higher doses may lead to decreased contractility and increased left ventricular end-diastolic pressure .

-

Neuromuscular Effects :

- Preliminary studies suggest that this compound may influence neuromuscular function, potentially improving muscle strength and resistance to fatigue in animal models. The exact mechanisms remain under investigation.

Research Findings and Case Studies

The following table summarizes key findings from various studies on this compound:

Potential Therapeutic Applications

This compound's vasodilatory properties suggest potential applications in treating cardiovascular conditions. Its ability to enhance blood flow could be beneficial in managing angina pectoris and possibly other ischemic heart diseases. Furthermore, ongoing research into its neuroprotective effects may open avenues for treating conditions related to impaired cerebral blood flow .

Propriétés

IUPAC Name |

3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQAMFQCSAJCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202302 | |

| Record name | Hexobendine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-03-5 | |

| Record name | Hexobendine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexobendine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexobendine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobendine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexobendine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOBENDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6X4SYR93B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.